3-Methylbenzo[B]thiophene-5-carbaldehyde

Catalog No.
S14540845
CAS No.
M.F
C10H8OS
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzo[B]thiophene-5-carbaldehyde

Product Name

3-Methylbenzo[B]thiophene-5-carbaldehyde

IUPAC Name

3-methyl-1-benzothiophene-5-carbaldehyde

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C10H8OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3

InChI Key

NZMMKNXYNRKRMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C=O

3-Methylbenzo[b]thiophene-5-carbaldehyde is a heterocyclic aromatic compound characterized by the presence of a thiophene ring fused to a benzene ring, with a formyl group at the 5-position. The molecular formula for this compound is C10H8OSC_{10}H_{8}OS and it has a molecular weight of 176.24 g/mol. Its structure includes a methyl group at the 3-position of the benzo[b]thiophene moiety, which contributes to its unique chemical properties and potential biological activities.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol, producing 3-Methylbenzo[b]thiophene-5-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions .

Major Products Formed

  • Oxidation Product: 3-Methylbenzo[b]thiophene-5-carboxylic acid
  • Reduction Product: 3-Methylbenzo[b]thiophene-5-methanol
  • Substitution Products: Halogenated or nitrated derivatives of 3-Methylbenzo[b]thiophene-5-carbaldehyde

The biological activity of 3-Methylbenzo[b]thiophene-5-carbaldehyde has been explored in various studies. It has been noted for its potential anticancer properties, possibly through inhibition of specific enzymes involved in cancer cell proliferation. Additionally, compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may also possess such properties .

Several synthetic routes have been developed for the preparation of 3-Methylbenzo[b]thiophene-5-carbaldehyde:

  • Condensation Reaction: One common method involves the condensation of 3-methylthiophene with an aldehyde precursor under acidic or basic conditions. Catalysts such as sulfuric acid or sodium hydroxide are typically employed to facilitate the reaction.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to optimize reaction conditions (temperature, pressure, and reactant concentrations), allowing for higher yields and purity of the product .

3-Methylbenzo[b]thiophene-5-carbaldehyde has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer therapies.
  • Organic Synthesis: It can be utilized as an intermediate in the synthesis of other complex organic molecules.
  • Material Science: The unique properties of thiophenes make them valuable in organic electronics and photovoltaic applications.

Interaction studies involving 3-Methylbenzo[b]thiophene-5-carbaldehyde typically focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, it may interact with enzymes or receptors that are critical in cellular signaling pathways related to cancer progression .

Several compounds share structural similarities with 3-Methylbenzo[b]thiophene-5-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Methylbenzo[b]thiophene-2-carboxaldehydeSimilar benzo[b]thiophene core; different positionDifferent reactivity due to substitution pattern
5-Nitro-2-thiophenecarboxaldehydeNitro group substitution on thiophenePotential for enhanced biological activity
2,5-ThiophenedicarboxaldehydeDicarboxaldehyde structureIncreased reactivity due to two aldehyde groups
5-Bromo-2-thiophenecarboxaldehydeBromine substitutionHalogenated derivative with distinct reactivity
3-Methyl-2-thiophenecarboxaldehydeMethyl group at different positionVariations in biological activity compared to target

Uniqueness

3-Methylbenzo[b]thiophene-5-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring, influencing both its reactivity and biological activity compared to these similar compounds . This specificity may lead to distinct therapeutic potentials and applications in various fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

176.02958605 g/mol

Monoisotopic Mass

176.02958605 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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